molecular formula C5H14ClNO2S B1200367 Methylsulfonylbutylamine CAS No. 50742-34-2

Methylsulfonylbutylamine

Cat. No.: B1200367
CAS No.: 50742-34-2
M. Wt: 187.69 g/mol
InChI Key: WEDQZFQZBYGHGV-UHFFFAOYSA-N
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Description

Methylsulfonylbutylamine is an organosulfur compound characterized by the presence of a sulfonyl group attached to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylsulfonylbutylamine can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of the sulfonamide bond . The reaction conditions typically include mild temperatures and the use of green solvents such as dimethyl carbonate .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methylsulfonylbutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methylsulfonylbutylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methylsulfonylbutylamine exerts its effects involves the interaction of its sulfonyl and amine groups with various molecular targets. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methylsulfonylbutylamine is unique due to its specific combination of a sulfonyl group with a butylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methylsulfonylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S.ClH/c1-9(7,8)5-3-2-4-6;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDQZFQZBYGHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198787
Record name Methylsulfonylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50742-34-2
Record name Methylsulfonylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050742342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylsulfonylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfonylbutan-1-amine hydrochloride
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Q & A

Q1: What is the focus of the research paper titled "[Synthesis of methylsulfonylbutylamines]"?

A1: The research paper focuses on describing the chemical synthesis process for creating methylsulfonylbutylamine compounds []. It doesn't provide further details about the compound's characteristics, activities, or potential applications.

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